2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Description

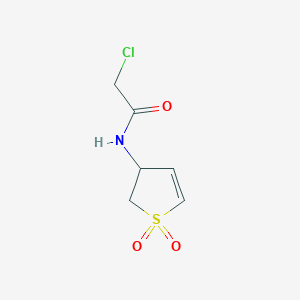

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a chloroacetamide derivative featuring a 1,1-dioxidotetrahydrothiophene (sulfone) ring as the substituent. This compound is characterized by its acetamide backbone with a chlorine atom at the α-position and a sulfone-functionalized dihydrothiophene ring at the nitrogen.

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h1-2,5H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGOLXUFJBBKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be synthesized by the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: It can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions with various reagents to form substituted products.

Common reagents and conditions used in these reactions include potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been widely used in various scientific experiments due to its unique properties. It has been utilized in the development of new drugs, synthesis of new compounds, and in the analysis of organic compounds. Additionally, it has been used in the preparation of advanced materials, such as nanomaterials and polymers. In pharmaceutical research, it has been investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fatty acid synthesis in green algae, shedding light on the mechanism of action of certain herbicides. This compound’s interaction with molecular targets and pathways is crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamides

Chloroacetamides are a versatile class of compounds with diverse applications, ranging from agrochemicals to pharmaceuticals. Below is a comparative analysis of the target compound and its analogs, focusing on structural features, synthesis, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Diversity and Polarity: The sulfone group in the target compound enhances polarity compared to non-polar analogs like alachlor. This may improve aqueous solubility, making it suitable for biological assays .

Synthetic Routes :

- Most chloroacetamides are synthesized via nucleophilic substitution between chloroacetyl chloride and amines/heterocycles. For example, the target compound likely employs a sulfone-functionalized amine, while alachlor uses a bulky aromatic amine .

Applications :

- Agrochemicals : Alachlor and dimethenamid are commercial herbicides with substituents optimized for plant enzyme inhibition (e.g., acetolactate synthase) .

- Pharmaceuticals : Compounds with heterocyclic substituents (oxadiazole, pyrazole) are explored for bioactivity, such as antimicrobial or enzyme-inhibiting properties .

Physicochemical Properties: Crystallography: N-Substituted 2-arylacetamides (e.g., compound) exhibit varied dihedral angles between aromatic rings, affecting molecular packing and hydrogen-bonding networks. The target compound’s sulfone group may promote specific dimerization patterns . Toxicity: Limited data exist for the target compound, but herbicidal analogs like alachlor have well-documented environmental and toxicological profiles .

Biological Activity

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a heterocyclic compound notable for its unique thiophene structure. With the molecular formula and a molecular weight of 209.64 g/mol, this compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound features a chloroacetyl group attached to a dioxido-2,3-dihydrothiophene moiety. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring radical scavenging activity, it showed significant inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This antioxidant potential indicates that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.

- Radical Scavenging : It can neutralize free radicals, thereby reducing oxidative damage.

- Cell Membrane Disruption : The chloroacetyl group may interact with bacterial membranes, leading to cell lysis.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against a panel of pathogens and found it effective in inhibiting growth at low concentrations. This study supports its potential as an antimicrobial agent in clinical settings.

-

Antioxidant Study :

- A comparative analysis was performed with standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable or superior antioxidant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.